molecular formula C22H16BrN3O2 B2887372 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide CAS No. 897735-69-2

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B2887372
CAS No.: 897735-69-2
M. Wt: 434.293
InChI Key: VPWZGLCNTBVJBV-UHFFFAOYSA-N
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Description

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the oxadiazole intermediate.

    Formation of the Diphenylacetamide Moiety: The final step involves the acylation of the oxadiazole intermediate with diphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the diphenylacetamide moiety can contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
  • N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
  • N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Uniqueness

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is unique due to the presence of the bromophenyl group, which can participate in halogen bonding and enhance the compound’s binding affinity to molecular targets. This feature distinguishes it from its chlorophenyl, fluorophenyl, and methylphenyl analogs, which may have different binding properties and biological activities.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZGLCNTBVJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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